molecular formula C7H4O7 B045900 Meconic acid CAS No. 497-59-6

Meconic acid

Cat. No.: B045900
CAS No.: 497-59-6
M. Wt: 200.1 g/mol
InChI Key: ZEGRKMXCOCRTCS-UHFFFAOYSA-N
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Description

It constitutes about 5% of opium and can be used as an analytical marker for the presence of opium . Meconic acid is a dicarboxylic acid with two carboxylic acid groups and one keto group attached to a pyran ring. It is colorless, slightly soluble in water, and readily soluble in alcohol .

Mechanism of Action

Target of Action

Meconic acid, a representative of the class of gamma-pyrone compounds, is found in certain plants of the poppy family, such as Papaver somniferum (opium poppy) . It has been found to have a protective effect on in vitro models of ischemia . The primary targets of this compound are the cerebellar neurons, where it has been shown to have a neuroprotective effect .

Mode of Action

This compound interacts with its targets, the cerebellar neurons, by reducing the level of intracellular calcium and restoring the membrane potential of mitochondria under glutamate exposure . This interaction results in an increase in the percentage of living cells under oxygen-glucose deprivation .

Biochemical Pathways

It has been observed that this compound has antioxidant activity, which was studied by quantum mechanical calculations and experimentally in the citrate-phosphate-luminol model system by chemiluminescence analysis . This suggests that this compound may affect oxidative stress pathways.

Pharmacokinetics

It is known that this compound is slightly soluble in water but readily soluble in alcohol , which may influence its bioavailability.

Result of Action

The result of this compound’s action is a decrease in the level of intracellular calcium and restoration of the membrane potential of mitochondria in the culture of cerebellar neurons under glutamate exposure . This leads to an increase in the percentage of living cells under oxygen-glucose deprivation , suggesting a neuroprotective effect.

Action Environment

The action of this compound can be influenced by environmental factors such as pH. With an increase in pH of the medium, a stepwise binding of this compound with Fe 3+ occurred with the formation of complexes of different ligand/metal ratios . At physiological pH, the resulting complex had a composition with the ratio 1:3 . This suggests that the action, efficacy, and stability of this compound can be influenced by the pH of its environment.

Biochemical Analysis

Biochemical Properties

Meconic acid has been found to have a protective effect on in vitro models of ischemia . It interacts with intracellular calcium and the membrane potential of mitochondria in the culture of cerebellar neurons under glutamate exposure .

Cellular Effects

This compound influences cell function by causing a decrease in the level of intracellular calcium and restoration of the membrane potential of mitochondria in the culture of cerebellar neurons under glutamate exposure . It also increases the percentage of living cells under oxygen–glucose deprivation .

Molecular Mechanism

The molecular mechanism of this compound involves its antioxidant activity, which was studied by quantum mechanical calculations and confirmed experimentally . It also has chelating properties with respect to Fe3+ in solutions .

Temporal Effects in Laboratory Settings

In laboratory settings, this compound has been found to have a protective effect on in vitro models of ischemia . Its effects include a decrease in the level of intracellular calcium and restoration of the membrane potential of mitochondria in the culture of cerebellar neurons under glutamate exposure .

Dosage Effects in Animal Models

The effects of this compound at different dosages in animal models have not been extensively studied yet. Its protective effects on in vitro models of ischemia suggest potential benefits that could be further explored in animal studies .

Metabolic Pathways

It has been found to interact with Fe3+ in solutions, suggesting potential involvement in iron metabolism .

Transport and Distribution

Its ability to decrease intracellular calcium levels suggests that it may be transported into cells and affect intracellular processes .

Subcellular Localization

Its effects on the membrane potential of mitochondria suggest that it may localize to these organelles .

Preparation Methods

Synthetic Routes and Reaction Conditions: Meconic acid can be synthesized through various chemical reactions involving the oxidation of related compounds. detailed synthetic routes and specific reaction conditions are not widely documented in the literature.

Industrial Production Methods: Industrial production of this compound typically involves extraction from opium. The process includes the isolation of this compound from the opium latex, followed by purification steps to obtain the pure compound .

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, although specific details are limited.

    Chelation: this compound has been found to form complexes with metal ions, such as iron (Fe³⁺), through chelation.

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Meconic acid has several scientific research applications, including:

Comparison with Similar Compounds

Meconic acid is part of the gamma-pyrone family of compounds, which includes:

Uniqueness of this compound: this compound is unique due to its presence in opium and its potential neuroprotective and antioxidant properties. Unlike comenic and chelidonic acids, which have well-documented therapeutic effects, the neuroprotective potential of this compound is still being explored .

Properties

IUPAC Name

3-hydroxy-4-oxopyran-2,6-dicarboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4O7/c8-2-1-3(6(10)11)14-5(4(2)9)7(12)13/h1,9H,(H,10,11)(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZEGRKMXCOCRTCS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(OC(=C(C1=O)O)C(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID2060096, DTXSID20901328
Record name Meconic acid
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Molecular Weight

200.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Poppy acid
Source Human Metabolome Database (HMDB)
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Solubility

8.4 mg/mL at 25 °C
Record name Poppy acid
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CAS No.

497-59-6
Record name Meconic acid
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Record name Meconic acid
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Record name Meconic acid
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Record name 4H-Pyran-2,6-dicarboxylic acid, 3-hydroxy-4-oxo-
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Record name Meconic acid
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Record name 3-hydroxy-4-oxopyran-2,6-dicarboxylic acid
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Record name MECONIC ACID
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Record name Poppy acid
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Melting Point

270 °C
Record name Poppy acid
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URL http://www.hmdb.ca/metabolites/HMDB0033695
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
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Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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